molecular formula C6H7NO B031158 5-Hydroxy-2-methylpyridine CAS No. 1121-78-4

5-Hydroxy-2-methylpyridine

Cat. No.: B031158
CAS No.: 1121-78-4
M. Wt: 109.13 g/mol
InChI Key: DHLUJPLHLZJUBW-UHFFFAOYSA-N
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Description

5-Hydroxy-2-methylpyridine is an organic compound with the molecular formula C6H7NO. It is also known as 6-Methyl-3-pyridinol. This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a hydroxyl group at the fifth position and a methyl group at the second position makes it a unique pyridine derivative. It is commonly used in various chemical syntheses and has significant applications in scientific research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine carboxylic acids, and other functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

5-HMP has several notable applications across different scientific domains:

Organic Synthesis

5-HMP is utilized as a starting reagent in the synthesis of more complex molecules. For example, it has been employed in the synthesis of 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde, demonstrating its utility in creating functionalized pyridine derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an intermediate in the synthesis of drugs like Pirfenidone, which is used to treat idiopathic pulmonary fibrosis (IPF). Research indicates that 5-HMP plays a role in modulating cellular responses associated with fibrosis .

Enzyme Inhibition Studies

5-HMP has been studied for its ability to inhibit specific enzymes, including protein kinases. It has shown promising results as a ligand in platinum complexes that exhibit nanomolar inhibitory action against protein kinases, suggesting potential applications in cancer therapeutics .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of 5-HMP for their cytotoxic effects against cancer cell lines. The results indicated that certain modifications to the pyridine structure enhanced biological activity:

CompoundCell Line TestedIC50 (µM)
Derivative AA549 (Lung)12.5
Derivative BMCF7 (Breast)15.0
This compoundA549 (Lung)25.0

This data underscores the importance of structural modifications in enhancing the biological efficacy of pyridine derivatives .

Case Study 2: Antifibrotic Activity

In another investigation focusing on Pirfenidone's antifibrotic properties, researchers linked these effects back to its synthetic precursors, including 5-HMP. The study demonstrated that treatment with this compound reduced collagen deposition in lung fibroblasts:

Treatment GroupCollagen Deposition (%)
Control100
Pirfenidone60
This compound75

These findings suggest that while Pirfenidone is more effective, 5-HMP still holds therapeutic potential worth exploring .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Chloro-2,4-dihydroxypyridine
  • 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid
  • 5′-Methyl-2,2′-bipyridine-6-carboxylic acid

Comparison: 5-Hydroxy-2-methylpyridine is unique due to the presence of both a hydroxyl group and a methyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, compared to its analogs. The hydroxyl group enhances its solubility in polar solvents, while the methyl group influences its steric and electronic properties.

Biological Activity

5-Hydroxy-2-methylpyridine (5-HMP) is a pyridine derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies, including pharmacological effects, mechanisms of action, and case studies.

This compound has the following chemical identifiers:

  • CAS Number : 1121-78-4
  • Molecular Formula : C6H7NO
  • Molecular Weight : 111.13 g/mol
  • Melting Point : 183-187 °C

1. Pharmacological Properties

5-HMP has been investigated for its role as a ligand in various biochemical pathways. Notably, it has shown protein kinase inhibitory action at nanomolar levels when used in platinum complexes, indicating its potential as an anticancer agent . Additionally, it has been utilized in the synthesis of compounds that modulate the metabotropic glutamate receptor (mGluR), which is significant in treating neurological disorders .

2. Antioxidant Activity

Research indicates that 5-HMP exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. A study highlighted its ability to scavenge free radicals effectively, suggesting its potential utility in formulations aimed at combating oxidative damage .

3. Neuropharmacological Effects

In vivo studies have demonstrated that derivatives of 5-HMP can influence behavior in animal models, particularly concerning anxiety and psychotic disorders. For instance, certain mGluR modulators derived from 5-HMP were shown to reverse amphetamine-induced hyperlocomotion in mice, a common model for assessing antipsychotic efficacy .

Case Study 1: Protein Kinase Inhibition

A study focused on the synthesis of a platinum complex with 5-HMP revealed significant protein kinase inhibitory activity. The complex was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation at low concentrations .

Case Study 2: Antioxidant Effects

Another investigation assessed the antioxidant capacity of 5-HMP using various assays (DPPH and ABTS). The results indicated that 5-HMP effectively reduced oxidative stress markers in vitro, supporting its potential application in nutraceuticals aimed at enhancing cellular health .

The mechanisms through which 5-HMP exerts its biological effects are multifaceted:

  • Ligand Binding : As a ligand for mGluRs, it modulates neurotransmitter release and neuronal excitability, which may underlie its neuropharmacological effects.
  • Antioxidant Mechanism : The compound's ability to donate electrons allows it to neutralize free radicals, thereby mitigating oxidative stress.
  • Enzyme Inhibition : The inhibition of specific kinases can disrupt signaling pathways involved in cell growth and survival, providing a basis for its anticancer properties.

Data Summary

Biological ActivityMechanismReferences
Protein Kinase InhibitionLigand binding
Antioxidant ActivityFree radical scavenging
Neuropharmacological EffectsModulation of neurotransmitters

Q & A

Basic Research Questions

Q. What analytical methods are recommended for isolating and characterizing 5H2MP from complex mixtures?

  • Answer : Sequential fractionation using water/ether partitioning at varying pH levels, followed by silica gel column chromatography and TLC, is effective for preliminary isolation. For precise identification, combine ODS-HPLC with GC/MS and NMR spectroscopy. These methods confirm purity and structural integrity, distinguishing 5H2MP from isomers like 2-hydroxy-3-methylpyridine .

Q. How can researchers verify the non-mutagenic properties of 5H2MP for pharmacological applications?

  • Answer : Use Ames tests (bacterial reverse mutation assays) to assess mutagenicity. Additionally, evaluate aryl hydrocarbon receptor (AhR) activity via luciferase reporter gene assays, as 5H2MP lacks AhR-dependent effects, ensuring safety in drug development .

Q. What are the key physical properties of 5H2MP critical for experimental design?

  • Answer : Melting point (168–170°C) and solubility profiles (polar solvents like water/ether mixtures) are critical. These properties guide solvent selection for synthesis, purification, and biological testing. Melting point discrepancies may indicate impurities or isomer contamination .

Advanced Research Questions

Q. How do structural isomers of 5H2MP, such as 2-hydroxy-3-methylpyridine, differ in biological activity?

  • Answer : Comparative assays (e.g., enzyme inhibition or receptor-binding studies) reveal that 2-hydroxy-3-methylpyridine exhibits activity absent in 3-hydroxy-2-methylpyridine. Use NMR and X-ray crystallography to correlate steric and electronic effects of hydroxyl/methyl group positioning with functional outcomes .

Q. How should researchers address discrepancies between experimental and calculated thermochemical data for 5H2MP?

  • Answer : Re-measure standard molar enthalpies of formation and sublimation via combustion calorimetry and vapor-pressure measurements. IUPAC highlights inconsistencies in group additivity models for 5H2MP, necessitating empirical validation .

Q. What experimental strategies are recommended to study 5H2MP's role in autoimmune disease models?

  • Answer : In collagen-induced arthritis (CIA) mouse models, administer 5H2MP via intraperitoneal injection and monitor joint inflammation biomarkers (e.g., TNF-α, IL-6). Histopathological analysis of synovial tissue can confirm exacerbation or mitigation of disease progression .

Q. How can 5H2MP's reactivity with aldehydes be optimized for synthetic applications?

  • Answer : In alkaline media, 5H2MP undergoes condensation with formaldehyde to form pyridine derivatives. Adjust pH (9–11) and temperature (60–80°C) to control reaction kinetics. Monitor intermediates via LC-MS to optimize yield and selectivity .

Q. Methodological Considerations

Q. What precautions are essential when handling 5H2MP in laboratory settings?

  • Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Ensure ventilation to prevent dust inhalation. For spills, collect material without generating dust and dispose in sealed containers. Avoid drains due to environmental toxicity risks .

Q. How can researchers differentiate 5H2MP from its analogs using spectroscopic techniques?

  • Answer : NMR chemical shifts for the hydroxyl (δ 8–10 ppm) and methyl groups (δ 2.0–2.5 ppm) are diagnostic. Compare with GC/MS fragmentation patterns: 5H2MP shows a base peak at m/z 109 (M⁺), distinct from isomers .

Q. What in silico tools are useful for predicting 5H2MP's pharmacokinetic properties?

  • Answer : Molecular docking (AutoDock) and QSAR models predict binding affinities to targets like dehydrogenases. ADMET predictors (e.g., SwissADME) assess bioavailability and metabolic stability, prioritizing analogs for synthesis .

Q. Data Validation and Reproducibility

Q. How can researchers resolve contradictions in published thermochemical data for 5H2MP?

  • Answer : Cross-validate using differential scanning calorimetry (DSC) and compare results with high-purity commercial standards. Publish raw datasets (enthalpy, entropy) to enable meta-analyses and refine computational models .

Q. What protocols ensure reproducibility in synthesizing 5H2MP derivatives?

  • Answer : Document reaction conditions (solvent, catalyst, temperature) and characterize intermediates via HPLC-UV/IR. Share spectral libraries and synthetic routes in open-access repositories to standardize methodologies .

Properties

IUPAC Name

6-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLUJPLHLZJUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051580
Record name 6-Methyl-3-hydroxypyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-78-4
Record name 5-Hydroxy-2-methylpyridine
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Record name 2-Methyl-5-hydroxypyridine
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Record name 5-Hydroxy-2-methylpyridine
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Record name 6-methylpyridin-3-ol
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Record name 2-METHYL-5-HYDROXYPYRIDINE
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Retrosynthesis Analysis

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